![molecular formula C10H6N2O B1273046 8-Hydroxyquinoline-2-carbonitrile CAS No. 6759-78-0](/img/structure/B1273046.png)
8-Hydroxyquinoline-2-carbonitrile
Overview
Description
8-Hydroxyquinoline (8-HQ) is a heterocyclic compound that has garnered significant attention due to its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It serves as a chromophore and has been used to detect various metal ions and anions . The 8-HQ nucleus is a key structural motif in many pharmacologically active compounds and has been a target for synthetic modification to develop potent drugs for various diseases .
Synthesis Analysis
The synthesis of 8-HQ derivatives has been explored extensively. Novel methods for synthesizing 8-HQ glycoconjugates have been developed, which involve connecting the 8-HQ scaffold with a sugar unit to improve pharmacokinetic properties . Additionally, the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles has been achieved by reacting certain cyclohexanones with cyanothioacetamide . These synthetic advancements contribute to the development of new compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of 8-HQ derivatives has been studied using various spectroscopic methods. For instance, the structure of 8-hydroxy-1-methylquinolinium iodide hydrate was elucidated by X-ray diffraction, FT-IR, and NMR spectroscopy, revealing hydrogen bonding interactions in the crystalline state . Similarly, the structure of a zinc complex derived from 2-methyl-8-hydroxyquinoline was determined, showing a distorted tetrahedral geometry around the zinc ion .
Chemical Reactions Analysis
8-HQ derivatives undergo various chemical reactions, including excited state proton transfer as observed in the triplet state of 8-hydroxy-5-nitroquinoline . This reaction involves ultrafast intersystem crossing and internal conversion processes, leading to the formation of a tautomerized product. Such photochemical properties are important for understanding the behavior of these compounds under light exposure, which is relevant for their potential use in photodynamic therapy.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-HQ derivatives have been investigated in the context of their applications. For example, the corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in acidic solutions has been studied, revealing their effectiveness as mixed-type inhibitors . The adsorption of these inhibitors on the carbon steel surface follows the Langmuir adsorption isotherm, and their inhibitory action correlates with their electron-donating ability . Additionally, the electrochemical and surface morphological properties of other 8-HQ-based compounds have been characterized, supporting their use as corrosion inhibitors .
Scientific Research Applications
Antibacterial Applications
8-Hydroxyquinoline-2-carbonitrile derivatives exhibit significant antibacterial activity. Studies have shown that these compounds, including various pyran derivatives, display potential antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This indicates their importance in developing new antibacterial agents (Rbaa et al., 2019).
Coordination Chemistry and Supramolecular Applications
In coordination chemistry, 8-Hydroxyquinoline is a versatile ligand used for analytical purposes. Its complexes have unique properties and are utilized in the synthesis of supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht et al., 2008).
Medicinal Chemistry
8-Hydroxyquinoline and its derivatives are explored in medicinal chemistry for their significant biological activities, including potential treatments for cancer, HIV, neurodegenerative disorders, and more. These compounds' metal chelation properties enhance their efficacy as drug candidates for various diseases (Gupta et al., 2021).
Organic Light Emitting Diodes (OLED) Application
Ternary zinc complexes involving this compound are used in organic light-emitting devices (OLED). These complexes exhibit high thermal stability and good film-forming properties, making them efficient in emissive and electron transport material applications (Kumar et al., 2014).
Alzheimer's Disease Research
2-substituted 8-Hydroxyquinolines, including derivatives of this compound, have been proposed for treating Alzheimer's disease. These compounds can form ternary Cu(2+) complexes with neurotransmitters and are capable of disaggregating metal-enriched amyloid plaques, suggesting their potential in neuroprotective therapies (Kenche et al., 2013).
Metal Ion Adsorption and Removal
8-Hydroxyquinoline modified materials, such as magnetic mesoporous carbon, have been developed for adsorbing multivariate metal ions from aqueous solutions. These materials exhibit excellent adsorption capacity, suggesting their use in environmental remediation and heavy metal removal (Guo et al., 2015).
Mechanism of Action
Target of Action
8-Hydroxyquinoline-2-carbonitrile is a derivative of 8-Hydroxyquinoline, a compound known to exhibit a wide range of biological activities 8-hydroxyquinoline and its derivatives have been reported to interact with a wide range of metal ions, including copper (cu 2+), zinc (zn 2+), bismuth (bi 2+), manganese (mn 2+), magnesium (mg 2+), cadmium (cd 2+), nickel (ni 2+), iron (fe 3+), and aluminum (al 3+) due to their chelating properties .
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinoline makes it a good monoprotic bidentate chelating agent . This allows it to form four- and six-covalent complexes with a wide range of metal ions . The interaction with these metal ions could potentially alter their bioavailability and biological activity, thereby influencing various cellular processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-hydroxyquinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKKIBQVSFDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370093 | |
Record name | 8-hydroxyquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6759-78-0 | |
Record name | 8-hydroxyquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxy-2-quinolinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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